molecular formula C14H21N B13646191 2-(4-Cyclohexylphenyl)ethanamine

2-(4-Cyclohexylphenyl)ethanamine

Cat. No.: B13646191
M. Wt: 203.32 g/mol
InChI Key: MHGOQPARJBFLIO-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)ethan-1-amine: is an organic compound with the molecular formula C14H21N . It is a derivative of phenylethylamine, where the phenyl group is substituted with a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 4-cyclohexylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-(4-Cyclohexylphenyl)ethan-1-amine .

Another method involves the reductive amination of 4-cyclohexylbenzaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of 2-(4-Cyclohexylphenyl)ethan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, influencing their activity. The cyclohexyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylphenyl)ethan-1-amine is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)ethanamine

InChI

InChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2

InChI Key

MHGOQPARJBFLIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCN

Origin of Product

United States

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